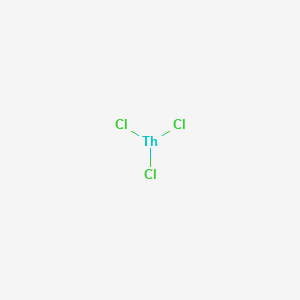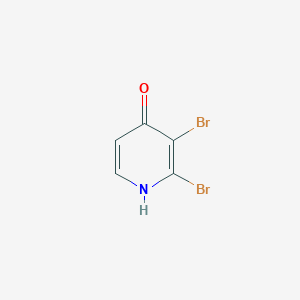
2,3-dibromo-1H-pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1H-pyridin-4-one is a heterocyclic organic compound characterized by the presence of two bromine atoms attached to a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-1H-pyridin-4-one typically involves the bromination of pyridin-4-one. A common method includes the use of pyridinium tribromide as a brominating agent in a solvent like 1,4-dioxane. The reaction is carried out under controlled temperatures to minimize the formation of by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, thereby optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-1H-pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted pyridinones and pyridines, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2,3-Dibromo-1H-pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism by which 2,3-dibromo-1H-pyridin-4-one exerts its effects involves interactions with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, enabling it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in their substitution patterns and biological activities.
1,8-Naphthyridines: These compounds also contain a pyridine ring and exhibit diverse biological activities, making them comparable to 2,3-dibromo-1H-pyridin-4-one.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. This distinct feature sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C5H3Br2NO |
|---|---|
Peso molecular |
252.89 g/mol |
Nombre IUPAC |
2,3-dibromo-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3Br2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |
Clave InChI |
OUNJYPJITPZAOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C(C1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
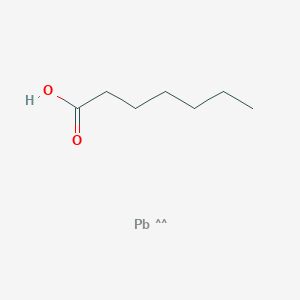
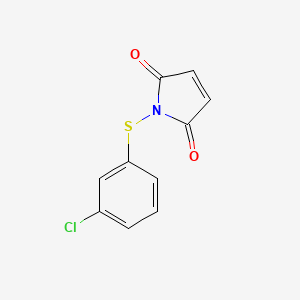
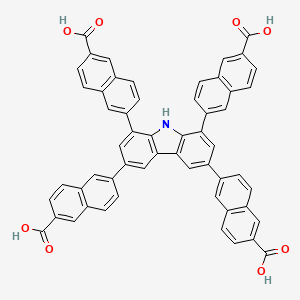
![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)
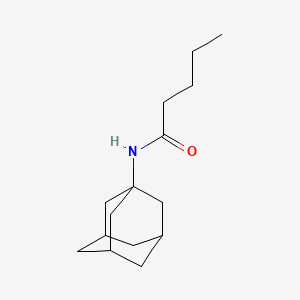
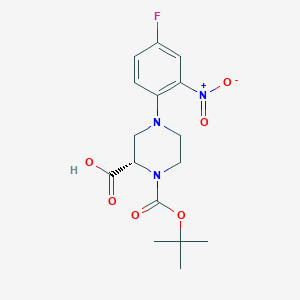
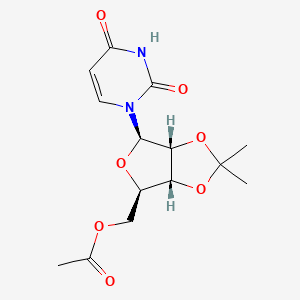

![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)

